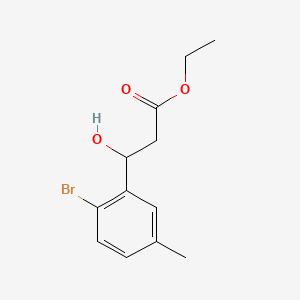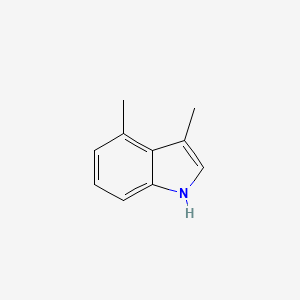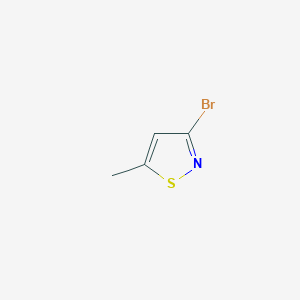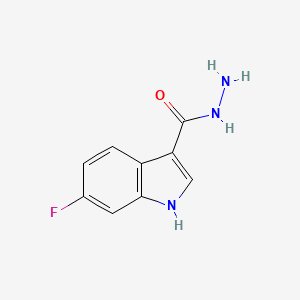
Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an ethyl ester and a hydroxyl group on a propanoate chain. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 3-(2-bromo-5-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2-substituted-5-methylphenyl)-3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(2-chloro-5-methylphenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(2-bromo-4-methylphenyl)-3-hydroxypropanoate: Similar structure but with the methyl group in a different position.
Eigenschaften
Molekularformel |
C12H15BrO3 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-6-8(2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI-Schlüssel |
LRFWGBBQNDDNAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13677822.png)


![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)
![1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone](/img/structure/B13677850.png)


![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)



![7-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13677890.png)
![Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13677894.png)
![1-[3,5-Bis(benzyloxy)phenyl]ethanamine](/img/structure/B13677899.png)
